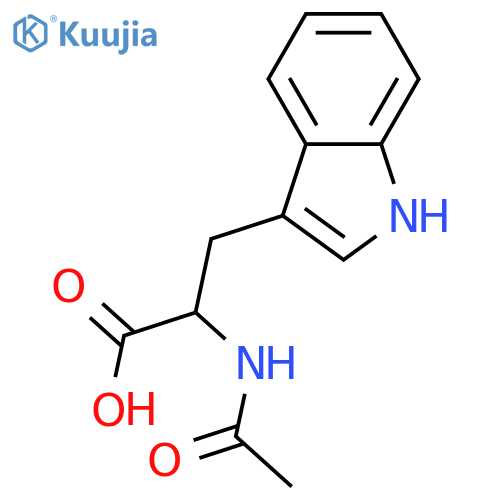

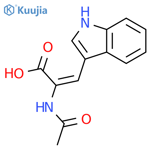

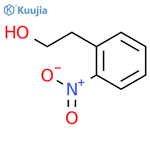

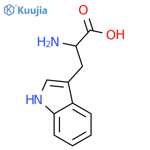

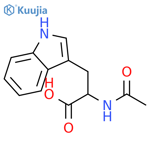

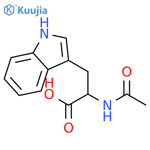

Total synthesis without using protecting groups : total synthesis of optically active clavicipitic acids using unprotected amino acids

,

Tennen Yuki Kagobutsu Toronkai Koen Yoshishu,

2001,

43,

539-544